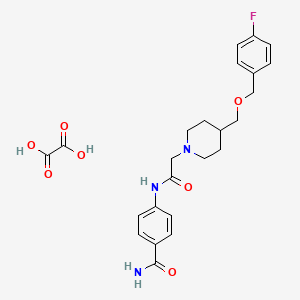

4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Description

Properties

IUPAC Name |

4-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGRZQKDIMCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. Here is a general outline of the synthetic route:

Formation of 4-(4-Fluorobenzyl)oxybenzaldehyde: : This step involves the nucleophilic aromatic substitution reaction between 4-fluorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate in an organic solvent such as acetone.

Synthesis of Piperidine Derivative: : The next step is the preparation of the piperidine derivative by reacting the previously formed 4-(4-fluorobenzyl)oxybenzaldehyde with piperidine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Formation of the Acetamido Intermediate: : This intermediate can be formed by the acetylation of the piperidine derivative using acetyl chloride or acetic anhydride in the presence of a base.

Benzamide Formation: : The final step involves the coupling of the acetamido intermediate with 4-aminobenzamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial production, the methods described above are scaled up, often employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Reaction conditions are optimized to ensure reproducibility and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidine and benzyl groups.

Reduction: : Reduction reactions might target the carbonyl groups in the acetamido and benzamide moieties.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions in the aromatic rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: : Halogenation reagents like bromine (Br2), chlorination with thionyl chloride (SOCl2).

Major Products

Oxidative cleavage of the benzyl group can lead to carboxylic acids.

Reduction of the amide groups might produce amines.

Substitution reactions generally introduce halogens or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Research : The compound may play a role in the synthesis of antidepressant molecules. Given the global prevalence of depression, which affects approximately 280 million people, compounds like this could be pivotal in developing new therapeutic agents.

- Intermediate in Organic Synthesis : It has potential applications as an intermediate in organic synthesis, facilitating the production of other biologically active compounds.

- Crystal Structure Studies : The compound can be utilized in the study of crystal structures, which is essential for understanding its interactions at the molecular level.

Computational models have been employed to predict the biological activity of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate. These models suggest that it may interact with several biological targets, indicating its potential for further pharmacological exploration.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity. Understanding these pathways is crucial for optimizing its production for research and therapeutic purposes.

Case Studies and Research Findings

Recent studies have highlighted the potential anticonvulsant activities associated with similar derivatives, suggesting that modifications to the piperidine structure can lead to enhanced pharmacological effects . For instance, certain N'-benzyl derivatives have shown pronounced activities in established animal models for anticonvulsant efficacy, indicating that structural modifications can significantly influence biological outcomes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets. The fluorobenzyl moiety enhances its binding affinity to particular receptors, while the piperidine ring provides structural flexibility. The compound may inhibit or activate enzymatic pathways, altering biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound BF44824 (1396807-42-3)

- Structure : 4-[2-(4-{[(4-Chlorophenyl)methoxy]methyl}piperidin-1-yl)acetamido]benzamide oxalate .

- Key Differences: Substituent: The 4-chlorobenzyl group replaces the 4-fluorobenzyl group in the target compound. Molecular Weight: 505.948 g/mol (vs. ~505.5 g/mol for the fluoro analog).

Compound BF44751 (1351610-13-3)

- Structure : N-[(2-Chlorophenyl)methyl]-2-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)acetamide oxalate .

- Key Differences :

- Heterocyclic Moieties : Incorporates a furan-thiazole group instead of the benzamide-piperidine scaffold.

- Substituents : A 2-chlorophenylmethyl group and sulfur-containing thiazole ring, which may enhance π-π stacking or hydrogen bonding.

- Molecular Weight : 520.9858 g/mol, higher due to the sulfur atom and furan-thiazole system.

Physicochemical Properties

| Property | Target Compound | BF44824 (Cl analog) | BF44751 (Thiazole analog) |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₈FN₃O₇ | C₂₄H₂₈ClN₃O₇ | C₂₃H₂₅ClN₄O₆S |

| Molecular Weight | ~505.5 g/mol | 505.948 g/mol | 520.9858 g/mol |

| Halogen | Fluorine (F) | Chlorine (Cl) | Chlorine (Cl) |

| Key Functional Groups | Benzamide, Piperidine, Oxalate | Benzamide, Piperidine, Oxalate | Thiazole, Furan, Oxalate |

| Predicted LogP | ~1.8 (moderate lipophilicity) | ~2.1 (higher lipophilicity) | ~2.3 (highest due to S) |

Notes:

- The oxalate salt in all three compounds improves aqueous solubility, critical for oral bioavailability.

Target Compound vs. BF44824 (Cl Analogs)

- Receptor Affinity : The 4-fluorobenzyl group may offer better metabolic stability than 4-chlorobenzyl due to reduced susceptibility to oxidative dehalogenation.

- Selectivity : Fluorine’s electronegativity could polarize electron density in the benzyl group, influencing interactions with hydrophobic pockets in enzymes or receptors.

Target Compound vs. BF44751 (Thiazole Analog)

- Binding Interactions : The thiazole-furan system in BF44751 introduces aromatic heterocycles capable of hydrogen bonding and π-stacking, which are absent in the target compound.

- Pharmacokinetics : Sulfur in BF44751 may increase metabolic clearance via cytochrome P450 oxidation compared to the target compound’s simpler benzamide-piperidine scaffold.

Biological Activity

4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring, acetamide, and benzamide functional groups, with a fluorobenzyl moiety that enhances its binding affinity to biological targets. The oxalate component is significant for its interactions in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The fluorobenzyl group enhances lipophilicity, facilitating membrane permeability and receptor binding.

- Enzyme Modulation : It may inhibit or activate specific enzymatic pathways, influencing various biochemical processes within cells.

- Oxidative Stress Response : The compound's interaction with oxidative stress pathways suggests potential protective roles against cellular damage.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antioxidant Activity : It may mitigate oxidative stress, which is linked to various diseases.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative damage.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies

- Neuroprotection in Animal Models : A study conducted on Wistar rats demonstrated that administration of the compound reduced markers of oxidative stress in brain tissues, suggesting neuroprotective effects (PubMed ID: 16820173) .

- Kidney Stone Disease Research : Investigations into the role of oxalate indicate that compounds interacting with renal pathways can influence crystallization processes associated with kidney stones (PMC ID: 8551538) .

Data Table of Biological Activities

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, revealing insights into their potential applications:

- In Silico Studies : Computational models predict interactions with multiple biological targets, suggesting a broad pharmacological profile (Smolecule).

- Structural Comparisons : The compound shares structural similarities with known pharmacologically active agents, indicating potential for further development (Chemsrc) .

Q & A

Basic Research Question

- Stability Impact : The oxalate salt enhances hygroscopicity but improves thermal stability (decomposition >200°C vs. free base at 150°C) .

- Storage Protocols :

- Temperature : –20°C in airtight containers under nitrogen to prevent hydrolysis of the acetamide group .

- Light Sensitivity : Amber vials to protect the fluorobenzyl moiety from UV degradation .

What advanced strategies can resolve low yields in the final amidation step?

Advanced Research Question

Common Issues : Competing side reactions (e.g., piperidine ring oxidation or incomplete activation of carboxylic acid).

Methodological Solutions :

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time by 30% .

- In Situ Monitoring : HPLC with UV detection (λ = 254 nm) to track intermediate consumption; target retention time adjustment (e.g., 8–10 minutes for the amide product) .

How can contradictory data in biological assays (e.g., receptor binding vs. cellular activity) be systematically addressed?

Advanced Research Question

Root Causes : Differences in assay conditions (e.g., pH, serum proteins) or off-target effects.

Resolution Workflow :

Dose-Response Validation : Repeat assays with purified compound (≥95% HPLC purity) to exclude impurity interference .

Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with cell-based cAMP/GTPγS functional assays for GLP-1 receptor studies .

Metabolite Screening : LC-MS/MS to identify degradation products in cellular media that may antagonize activity .

What computational approaches are recommended for structure-activity relationship (SAR) studies?

Advanced Research Question

Key Methodologies :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GLP-1R or kinase domains). Focus on the fluorobenzyl group’s role in hydrophobic pocket binding .

- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the piperidinyl-acetamide backbone .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

How can researchers validate the selectivity of this compound against structurally related off-target enzymes?

Advanced Research Question

Validation Framework :

Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) at 1 µM to identify off-target inhibition .

Crystallographic Analysis : Co-crystallize the compound with off-target proteins (e.g., PKA or PKC isoforms) to identify critical binding residues .

Alanine Scanning Mutagenesis : Modify putative interaction residues in the target receptor (e.g., GLP-1R) to confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.